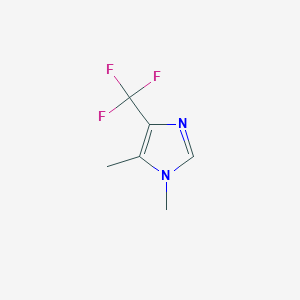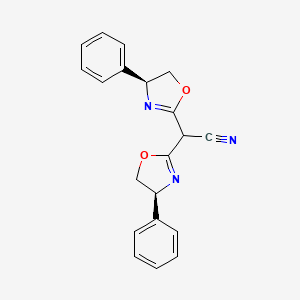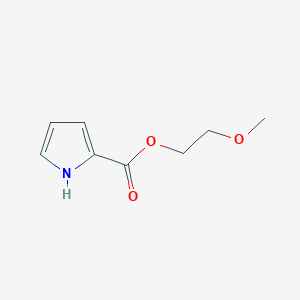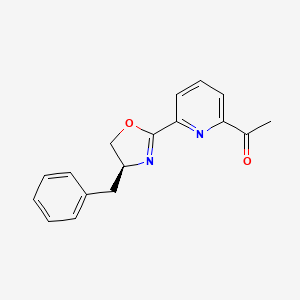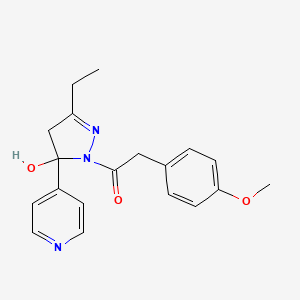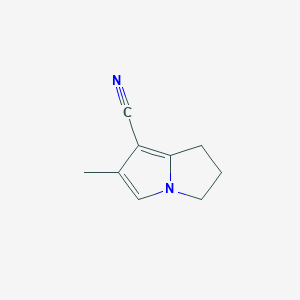
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is typically carried out in alcohols and can be catalyzed by various reagents . Another approach involves the use of proline and ninhydrin to generate azomethine ylides in situ, which then react with dialkyl acetylenedicarboxylates to form the desired pyrrolizine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolizine ring.
Reduction: Primary amines.
Substitution: Substituted pyrrolizine derivatives with various functional groups.
科学的研究の応用
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some pyrrolizine derivatives act as kinase inhibitors by binding to the allosteric sites of the enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2,3-Dihydro-6-methyl-1H-pyrrolizine-7-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Contains an additional oxygen atom in the ring structure.
2-Methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde: Similar bicyclic structure with different functional groups.
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 7-position and the methyl group at the 6-position can lead to distinct interactions with biological targets and different chemical behavior compared to other pyrrolizine derivatives.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-4-2-3-9(11)8(7)5-10/h6H,2-4H2,1H3 |
InChIキー |
MSWAGDQZATUUQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2CCCC2=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
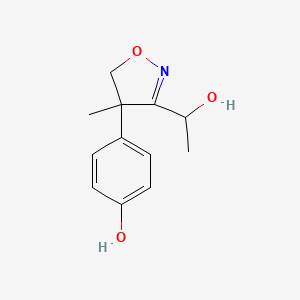
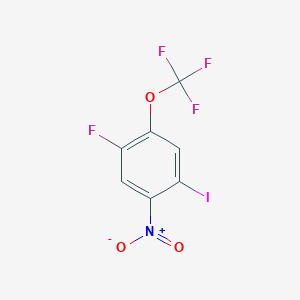
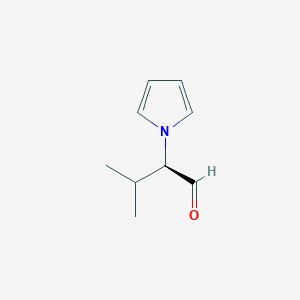
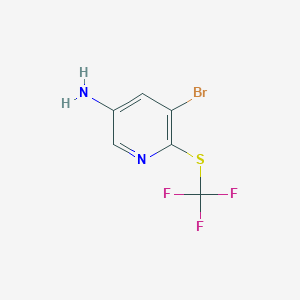
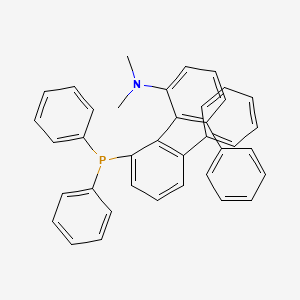
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)


